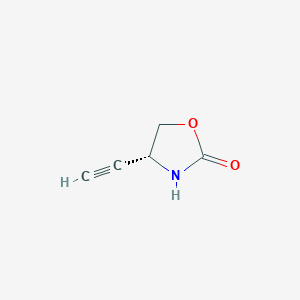

(R)-4-Ethynyloxazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-4-Ethynyloxazolidin-2-one is a chiral compound that belongs to the oxazolidinone family This compound is characterized by the presence of an ethynyl group attached to the oxazolidinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Ethynyloxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with an ethynylating agent. One common method is the alkylation of oxazolidin-2-one with ethynyl bromide in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of ®-4-Ethynyloxazolidin-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: ®-4-Ethynyloxazolidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different derivatives.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazolidinones.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced oxazolidinones, and various substituted oxazolidinones, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

®-4-Ethynyloxazolidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor for the synthesis of pharmaceutical agents.

Industry: It serves as a building block for the synthesis of complex organic molecules used in various industrial applications.

Wirkmechanismus

The mechanism of action of ®-4-Ethynyloxazolidin-2-one involves its interaction with specific molecular targets, depending on its application. In asymmetric synthesis, it acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products by controlling the stereochemistry of the reaction. In biological systems, its mechanism may involve the inhibition of specific enzymes or interaction with cellular targets, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

(S)-4-Ethynyloxazolidin-2-one: The enantiomer of ®-4-Ethynyloxazolidin-2-one, differing in the spatial arrangement of atoms.

4-Ethynyloxazolidin-2-one: The racemic mixture containing both ® and (S) enantiomers.

Other Oxazolidinones: Compounds such as linezolid and tedizolid, which are used as antibiotics.

Uniqueness: ®-4-Ethynyloxazolidin-2-one is unique due to its specific chiral configuration, which imparts distinct properties in asymmetric synthesis and potential biological activities. Its ethynyl group also provides a versatile site for further chemical modifications, enhancing its utility in various applications.

Biologische Aktivität

(R)-4-Ethynyloxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its potential applications in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of chiral amino alcohols with ethynylating agents. The process often includes:

- Formation of the oxazolidinone ring : This is achieved through cyclization reactions involving amino acids or derivatives.

- Introduction of the ethynyl group : Ethynylation can be performed using reagents like acetylene or propargyl halides under basic conditions.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity against various bacterial strains. Research indicates that derivatives of oxazolidinones exhibit significant antibacterial effects, particularly against Gram-positive bacteria, including:

- Staphylococcus aureus

- Bacillus subtilis

- Streptococcus pneumoniae

The mechanism of action is primarily through inhibition of protein synthesis by binding to the bacterial ribosome .

Antitumor Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro evaluations demonstrated:

- Inhibition of cell proliferation in human cancer cell lines such as:

- Human Carcinoma (HCT116)

- Human Hepatocellular Liver Carcinoma (HepG2)

- Human Breast Adenocarcinoma (MCF-7)

These findings suggest that the compound may interfere with critical cellular pathways involved in tumor growth and survival .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

- Substituent effects : The presence and position of substituents on the oxazolidinone ring significantly influence antibacterial and anticancer potency.

- Chirality : Enantiomerically pure compounds often exhibit enhanced activity compared to their racemic counterparts.

A detailed SAR analysis can aid in identifying lead compounds for further development .

Case Study 1: Antibacterial Evaluation

A study conducted on various oxazolidinone derivatives, including this compound, assessed their antibacterial efficacy against resistant strains. The results indicated that modifications at the 4-position led to compounds with improved activity against multidrug-resistant Staphylococcus aureus. The most potent derivative exhibited an MIC value significantly lower than standard antibiotics .

Case Study 2: Anticancer Screening

In a comparative study involving several oxazolidinone derivatives, this compound was evaluated for its cytotoxic effects on cancer cell lines. The compound demonstrated moderate to high activity, particularly in HepG2 cells, suggesting potential as a lead compound for further anticancer drug development .

Eigenschaften

IUPAC Name |

(4R)-4-ethynyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-2-4-3-8-5(7)6-4/h1,4H,3H2,(H,6,7)/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZMXGHLIAPYCI-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1COC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@@H]1COC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.